Cyclohexanesulfinyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexanesulfinyl chloride is an organosulfur compound with the molecular formula C6H11ClOS. It is a derivative of cyclohexane, where a sulfinyl chloride group is attached to the cyclohexane ring. This compound is known for its reactivity and is used in various chemical synthesis processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cyclohexanesulfinyl chloride can be synthesized through the reaction of cyclohexanone with thionyl chloride (SOCl2) in the presence of a base. The reaction typically occurs under reflux conditions, and the product is purified through distillation.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions: Cyclohexanesulfinyl chloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to cyclohexanesulfonyl chloride using oxidizing agents like hydrogen peroxide (H2O2).
Reduction: Reduction reactions can convert it to cyclohexanesulfinic acid.
Substitution: It can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products:
Oxidation: Cyclohexanesulfonyl chloride.
Reduction: Cyclohexanesulfinic acid.
Substitution: Various substituted cyclohexanesulfinyl derivatives.
Wissenschaftliche Forschungsanwendungen
Cyclohexanesulfinyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organosulfur compounds.
Biology: It can be used to modify biomolecules for studying their functions and interactions.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of cyclohexanesulfinyl chloride involves its reactivity towards nucleophiles. The sulfinyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as a key intermediate.
Vergleich Mit ähnlichen Verbindungen
Cyclohexanesulfonyl chloride: Similar in structure but with a sulfonyl chloride group instead of a sulfinyl chloride group.
Methanesulfinyl chloride: A smaller analog with a similar functional group.
Benzenesulfinyl chloride: An aromatic analog with a benzene ring instead of a cyclohexane ring.
Uniqueness: Cyclohexanesulfinyl chloride is unique due to its specific reactivity and the stability of the cyclohexane ring. Its reactivity profile differs from other sulfinyl chlorides, making it valuable in specific synthetic applications.
Eigenschaften
Molekularformel |
C6H11ClOS |
---|---|
Molekulargewicht |
166.67 g/mol |
IUPAC-Name |
cyclohexanesulfinyl chloride |
InChI |
InChI=1S/C6H11ClOS/c7-9(8)6-4-2-1-3-5-6/h6H,1-5H2 |
InChI-Schlüssel |
ZGQKEEKFCPNSTD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)S(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.